(4-Bromophenyl)(4-fluorophenyl)methanol
Overview
Description
The compound "(4-Bromophenyl)(4-fluorophenyl)methanol" is a molecule that consists of a methanol group to which two aromatic rings are attached, one containing a bromine atom and the other a fluorine atom. This structure suggests potential reactivity due to the presence of halogens, which are commonly involved in various organic reactions, and the methanol group that could be a site for nucleophilic attack or serve as a leaving group.
Synthesis Analysis
The synthesis of related halogenated compounds has been explored in various studies. For instance, a palladium-catalyzed method has been developed for synthesizing fluorenones from bis(2-bromophenyl)methanols, which involves an oxidation of alcohol followed by intramolecular reductive coupling . Although not directly related to "(4-Bromophenyl)(4-fluorophenyl)methanol," this method could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to "(4-Bromophenyl)(4-fluorophenyl)methanol" has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a compound with a fluorophenyl group has been reported, providing insights into the arrangement of such molecules and the potential influence of substituents on the overall molecular geometry .
Chemical Reactions Analysis
Reactions involving halogenated aromatic compounds can vary widely depending on the conditions and the nature of the substituents. For example, 1-fluoro-1-bromo-2-arylcyclopropanes show different reactivity patterns in the presence of bases or electrophilic agents, which could be indicative of the reactivity of "(4-Bromophenyl)(4-fluorophenyl)methanol" under various conditions .
Physical and Chemical Properties Analysis
The physical properties of halogenated aromatic compounds can be studied through their refractive indices in different solvent mixtures, as demonstrated by the analysis of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one . Such studies can reveal the nature of solute-solvent interactions and provide a deeper understanding of the compound's behavior in various environments. Additionally, the presence of a 4-bromophenyl group in a polymer has been shown to confer excellent thermal and oxidative stability, suggesting that "(4-Bromophenyl)(4-fluorophenyl)methanol" may also exhibit such properties .
Scientific Research Applications
1. Theoretical Studies and Structural Analysis
(4-Bromophenyl)(4-fluorophenyl)methanol has been subject to theoretical studies using Density Functional Theory (DFT). These studies, like the one conducted by Trivedi (2017), are crucial for understanding the molecular structure and electronic properties of the compound, including its frontier orbital gap and molecular electrostatic potential map. This information is vital for identifying active sites and predicting reactivity and interactions in various applications.
2. Material Science: Proton Exchange Membranes
In the field of material science, particularly in developing proton exchange membranes for fuel cells, derivatives of (4-Bromophenyl)(4-fluorophenyl)methanol have been explored. For instance, polymers containing methoxyphenyl groups derived from the compound showed promising properties as proton exchange membranes, with high proton conductivities and low methanol permeabilities, making them suitable for fuel cell applications (Wang et al., 2012). Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, which also showed excellent thermal and oxidative stability, and reasonable proton conductivity, further confirming the potential of such materials in fuel cell technology (Liu et al., 2006).
3. Chemical Synthesis and Catalysis
In chemical synthesis, (4-Bromophenyl)(4-fluorophenyl)methanol derivatives have been used in various catalytic processes. Sun et al. (2014) demonstrated the advantages of using C-H functionalization strategies over traditional methods for synthesizing multi-substituted arenes, highlighting the compound's role in facilitating more efficient and selective chemical reactions (Sun et al., 2014).
properties
IUPAC Name |
(4-bromophenyl)-(4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMUHMNUCVWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538029 | |
Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(4-fluorophenyl)methanol | |
CAS RN |
3851-47-6 | |
Record name | (4-Bromophenyl)(4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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